molecular formula C17H13ClN2O3 B2505352 (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl 2-chloropyridine-3-carboxylate CAS No. 938384-76-0

(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl 2-chloropyridine-3-carboxylate

Cat. No.: B2505352
CAS No.: 938384-76-0
M. Wt: 328.75
InChI Key: SXCSTOPUMYKTTR-UHFFFAOYSA-N
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Description

(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl 2-chloropyridine-3-carboxylate is a complex organic compound that features both oxazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl 2-chloropyridine-3-carboxylate typically involves multi-step organic reactions. One common approach includes the formation of the oxazole ring followed by the introduction of the pyridine carboxylate moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl 2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl 2-chloropyridine-3-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study enzyme interactions and cellular pathways. Its structural features make it a valuable tool for probing biological systems and understanding molecular mechanisms.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific biological pathways, offering opportunities for developing new therapeutic agents.

Industry

In the industrial sector, this compound can be utilized in the production of advanced materials. Its chemical properties make it suitable for applications in coatings, polymers, and other high-performance materials.

Mechanism of Action

The mechanism of action of (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-3-phenyl-1,2,4-oxadiazole: Similar in structure but with an oxadiazole ring instead of an oxazole ring.

    1-Methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole: Features a benzimidazole ring and is used in different applications.

Uniqueness

(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl 2-chloropyridine-3-carboxylate is unique due to its combination of oxazole and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 2-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3/c1-11-14(20-16(23-11)12-6-3-2-4-7-12)10-22-17(21)13-8-5-9-19-15(13)18/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCSTOPUMYKTTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)COC(=O)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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